molecular formula C8H4BrCl2F3 B1401102 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene CAS No. 1342397-22-1

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene

Cat. No.: B1401102
CAS No.: 1342397-22-1
M. Wt: 307.92 g/mol
InChI Key: ILFSFIKPDBLFKK-UHFFFAOYSA-N
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Description

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene is an organic compound with the molecular formula C8H4BrCl2F3. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and three fluorine atoms attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzene and 1-bromo-2,2,2-trifluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.

    Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom from 1-bromo-2,2,2-trifluoroethane replaces a hydrogen atom on the benzene ring of 2,4-dichlorobenzene.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can lead to the formation of corresponding carboxylic acids or ketones.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Scientific Research Applications

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, its ability to participate in various chemical reactions allows it to interact with different biological pathways, affecting cellular processes.

Comparison with Similar Compounds

1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene can be compared with other similar compounds, such as:

    1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the chlorine atoms present in this compound, resulting in different reactivity and applications.

    2,4-Dichlorobenzyl bromide: This compound has a similar structure but lacks the trifluoroethyl group, leading to differences in chemical properties and uses.

    1-(2,2,2-Trifluoroethyl)-2,4-dichlorobenzene:

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)5-2-1-4(10)3-6(5)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSFIKPDBLFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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